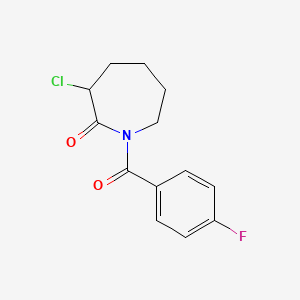

3-Chloro-1-(4-fluorobenzoyl)azepan-2-one

CAS No.: 356569-51-2

Cat. No.: VC8414736

Molecular Formula: C13H13ClFNO2

Molecular Weight: 269.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 356569-51-2 |

|---|---|

| Molecular Formula | C13H13ClFNO2 |

| Molecular Weight | 269.7 g/mol |

| IUPAC Name | 3-chloro-1-(4-fluorobenzoyl)azepan-2-one |

| Standard InChI | InChI=1S/C13H13ClFNO2/c14-11-3-1-2-8-16(13(11)18)12(17)9-4-6-10(15)7-5-9/h4-7,11H,1-3,8H2 |

| Standard InChI Key | ZDZPKOJQLFUYSO-UHFFFAOYSA-N |

| SMILES | C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)F |

| Canonical SMILES | C1CCN(C(=O)C(C1)Cl)C(=O)C2=CC=C(C=C2)F |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name, 3-chloro-1-(4-fluorobenzoyl)azepan-2-one, reflects its core structure. The azepan-2-one moiety consists of a seven-membered ring containing a ketone group at position 2. Substituents include:

-

A chlorine atom at position 3, which introduces steric and electronic effects influencing reactivity.

-

A 4-fluorobenzoyl group at position 1, contributing aromaticity and potential for π-π interactions in biological systems.

The molecular structure is further characterized by:

-

A planar benzoyl group linked via an amide bond to the azepanone ring.

-

Tautomeric potential due to the lactam group, enabling keto-enol interconversion under specific conditions .

Synthesis and Chemical Reactivity

Reactivity Profile

Key reactive sites include:

-

Lactam Carbonyl: Susceptible to nucleophilic attack, enabling ring-opening reactions.

-

Chlorine Substituent: Participates in substitution reactions (e.g., SN2 with amines or thiols).

-

Fluorinated Aromatic Ring: Directs electrophilic substitution to the meta position relative to fluorine .

Physicochemical Properties

Experimental and predicted properties are summarized below:

The compound’s low aqueous solubility and high thermal stability suggest suitability for non-polar reaction environments .

| GHS Code | Hazard Statement | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Causes skin irritation | Wear protective gloves/clothing |

| H319 | Causes serious eye irritation | Use eye protection |

| H335 | May cause respiratory irritation | Ensure adequate ventilation |

| Supplier | Packaging | Price (USD) | Purity |

|---|---|---|---|

| AK Scientific | 100 mg | $172 | 95% |

| American Custom Chemicals | 1 g | $721.57 | 95% |

| Ryan Scientific | 5 g | $1,168.42 | 95% |

Pricing scales non-linearly with quantity, reflecting synthesis and purification costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume